![molecular formula C13H10N2O2 B2407474 8-amino-5H-benzo[b][1,4]benzoxazepin-6-one CAS No. 23474-66-0](/img/structure/B2407474.png)

8-amino-5H-benzo[b][1,4]benzoxazepin-6-one

Overview

Description

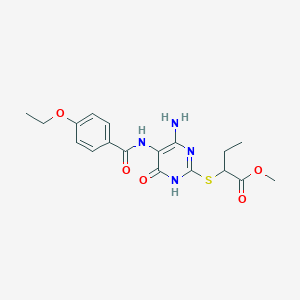

8-amino-5H-benzo[b][1,4]benzoxazepin-6-one is a chemical compound with the molecular formula C13H10N2O2 . It is one of the rare classes of benzoxazepine derivatives .

Synthesis Analysis

The synthesis of substituted benzo[b][1,4]oxazepine derivatives, including this compound, can be achieved by the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This synthetic protocol allows for the preparation of a series of benzo[b][1,4]oxazepine derivatives .Molecular Structure Analysis

The molecular structure of this compound is based on the benzoxazepine backbone, which is a seven-membered heterocyclic compound containing an oxygen and a nitrogen atom .Chemical Reactions Analysis

The key step in the synthesis of this compound involves the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization . The hydroxy proton of the aminophenol plays a crucial role in this process .Scientific Research Applications

Antioxidant Activity and Lipid Peroxidation Inhibition

8-Amino-5H-benzo[b][1,4]benzoxazepin-6-one derivatives have been studied for their antioxidant properties. Compounds synthesized from 2,3-diaminophenol and ketones showed potential as antioxidants and lipid peroxidation inhibitors (Neochoritis et al., 2010).

HIV-1 Reverse Transcriptase Inhibition

Derivatives of this compound have demonstrated inhibitory effects on HIV-1 reverse transcriptase, suggesting potential use in HIV treatment (Klunder et al., 1992).

Neuroprotective Activity

Some this compound derivatives exhibit neuroprotective properties. For instance, certain derivatives showed high affinity for the 5-HT1A receptor, indicating potential in treating ischemic conditions (Kamei et al., 2001).

Antibacterial and Antifungal Activity

Benzoxazepine derivatives synthesized from pyrazole-chalcones and 2-aminophenol displayed significant antibacterial and antifungal activities against various strains, suggesting their potential as antimicrobial agents (Ashok et al., 2018).

Dopaminergic Activity

6-Chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, related to benzoxazepines, have shown dopaminergic activity, indicating potential use in treating disorders associated with dopamine receptors (Pfeiffer et al., 1982).

Mechanism of Action

Mode of Action

It’s known that similar compounds in the dibenzo[b,f][1,4]oxazepine class have diverse biological activities, suggesting that they may interact with multiple targets .

Pharmacokinetics

The compound’s molecular weight of 22623 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Properties

IUPAC Name |

8-amino-5H-benzo[b][1,4]benzoxazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c14-8-5-6-11-9(7-8)13(16)15-10-3-1-2-4-12(10)17-11/h1-7H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLMVOAFOGXAGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

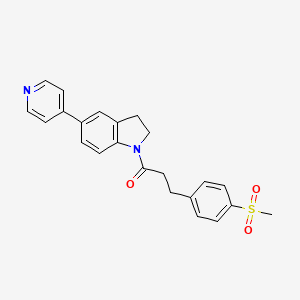

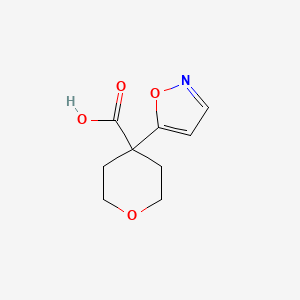

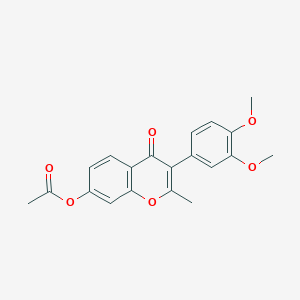

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3-chloro-4-methylphenyl)-N,N-bis(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2407393.png)

![methyl 1-ethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2407400.png)

![2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2407404.png)

![3-Cyclobutyl-6-(4-cyclohexylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2407406.png)

![8-Chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B2407409.png)

![4-Ethyl-5-fluoro-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2407413.png)

![N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]prop-2-enamide](/img/structure/B2407414.png)